An In-depth Technical Guide to the Core Chemical Properties of 2,2'-Biimidazole
An In-depth Technical Guide to the Core Chemical Properties of 2,2'-Biimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical properties of 2,2'-Biimidazole (H₂biim). It is a versatile heterocyclic compound that serves as a crucial building block in coordination chemistry, materials science, and medicinal chemistry. This document consolidates structural, spectroscopic, and physicochemical data, alongside detailed experimental protocols. Visual representations of its synthesis, tautomeric forms, and coordination behavior are provided to facilitate a deeper understanding of its chemical nature.
Introduction
2,2'-Biimidazole, with the chemical formula C₆H₆N₄, is a bicyclic aromatic compound composed of two imidazole (B134444) rings linked by a carbon-carbon single bond. Its structure offers a rich chemical landscape, featuring two acidic N-H protons and two basic pyridinic nitrogen atoms. This unique arrangement makes it an excellent chelating ligand for a wide array of metal ions, a hydrogen bond donor and acceptor, and a precursor for various functional materials. Its derivatives and metal complexes exhibit interesting photoluminescent and catalytic properties, making it a molecule of significant interest in both academic and industrial research.[1][2]
Physicochemical Properties
2,2'-Biimidazole is typically a light yellow to brown crystalline powder.[2] A summary of its key physicochemical properties is presented in the tables below.
Table 1: General and Physical Properties of 2,2'-Biimidazole
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₄ | [2] |
| Molecular Weight | 134.14 g/mol | [2] |
| Melting Point | >350 °C | [2] |
| Boiling Point (Predicted) | 455.5 ± 28.0 °C | [2] |
| Density (Predicted) | 1.371 ± 0.06 g/cm³ | [2] |
| Appearance | Light yellow to brown powder/crystal | [2] |
Table 2: Acidity and Spectroscopic Data for 2,2'-Biimidazole
| Parameter | Value | Conditions | Reference(s) |
| pKa₁ | 5.01 | 25 °C, μ= 0.3 | [2] |
| UV-Vis λmax | 274 nm | In HCl (aq) | [2] |
Table 3: Solubility of 2,2'-Biimidazole
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [2] |
| Water | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Acetone (B3395972) | Sparingly Soluble | Inferred from washing step in synthesis[2] |
| Chloroform | Insoluble | Inferred from general properties of similar compounds |
| Dichloromethane | Insoluble | Inferred from general properties of similar compounds |
Structural Properties and Tautomerism
The molecular structure of 2,2'-biimidazole is characterized by two planar imidazole rings connected at their 2-positions. The single bond connecting the rings allows for rotational freedom, leading to different conformations. In the solid state, it often adopts a trans-planar conformation, which is stabilized by intermolecular hydrogen bonding.
A key feature of 2,2'-biimidazole is its prototropic tautomerism. The protons on the pyrrolic nitrogens can migrate to the pyridinic nitrogens of the adjacent ring, leading to different tautomeric forms. This dynamic equilibrium is influenced by the solvent, temperature, and pH.
Spectroscopic Characterization
¹H and ¹³C NMR Spectroscopy
The NMR spectra of 2,2'-biimidazole are relatively simple due to the molecule's symmetry in its common tautomeric form.
-
¹H NMR (DMSO-d₆): The spectrum typically shows two main signals: one for the N-H protons, which is usually broad and downfield due to hydrogen bonding and exchange, and signals for the C-H protons on the imidazole rings.
-
¹³C NMR (DMSO-d₆): The spectrum will show signals for the carbon atoms of the imidazole rings. The chemical shifts are influenced by the nitrogen atoms and the electronic environment.
Note: Detailed, unambiguously assigned NMR data for the parent compound is not consistently available across the literature. Spectra are often presented for derivatives or complexes.
Infrared (IR) Spectroscopy
The IR spectrum of 2,2'-biimidazole is characterized by several key absorption bands:
-
N-H Stretching: A broad band in the region of 3200-2500 cm⁻¹ is characteristic of the N-H stretching vibrations, broadened by strong intermolecular hydrogen bonding.[3]
-
C=N and C=C Stretching: Bands in the 1550-1400 cm⁻¹ region are attributed to the stretching vibrations of the C=N and C=C bonds within the imidazole rings.
-
Ring Vibrations: A series of bands between 1300 cm⁻¹ and 1000 cm⁻¹ correspond to various in-plane ring deformation modes.
-
C-H Bending: Out-of-plane C-H bending vibrations typically appear in the 900-700 cm⁻¹ region.
UV-Visible and Fluorescence Spectroscopy
2,2'-Biimidazole exhibits absorption in the UV region, with a maximum absorption (λmax) at approximately 274 nm in acidic aqueous solution.[2] Upon excitation, it can exhibit fluorescence, although the quantum yield and emission wavelength are highly dependent on the solvent and substitution on the imidazole rings. Many of its metal complexes and derivatives are known for their photoluminescent properties.[1][2]
Coordination Chemistry
As a bidentate N,N'-chelating ligand, 2,2'-biimidazole readily forms stable complexes with a wide range of transition metal ions, including iron, cobalt, nickel, copper, and zinc.[4][5][6] It can coordinate as a neutral molecule (H₂biim), a monoanion (Hbiim⁻), or a dianion (biim²⁻), leading to a diverse array of coordination architectures.
Experimental Protocols
Synthesis of 2,2'-Biimidazole from Glyoxal (B1671930) and Ammonium (B1175870) Acetate (B1210297)
This protocol is adapted from a common and relatively high-yield synthetic method.[2]
Materials:
-
Ammonium acetate
-
40% aqueous glyoxal solution
-
Distilled water
-
Acetone
-
Aqueous ammonia
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, add 1092 g (14.2 mol) of ammonium acetate to 120 ml of distilled water.
-
Heat the slurry to 40 °C with vigorous stirring.
-
Slowly add 500 g of a 40 wt% aqueous glyoxal solution (3.45 mol) dropwise to the slurry over a period of three hours. Maintain vigorous stirring throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture for an additional hour at room temperature.
-
Neutralize the reaction mixture to a pH of 5-7 by adding aqueous ammonia.
-
Filter the resulting brown solid.
-
Wash the solid alternately with 500 ml of acetone and 500 ml of distilled water several times.
-
Dry the product to obtain 2,2'-biimidazole.
Characterization Methods
-
NMR Spectroscopy: Prepare a solution of 2,2'-biimidazole in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.
-
FTIR Spectroscopy: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer to obtain the infrared spectrum.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a suitable solvent (e.g., 0.1 M HCl). Record the absorption spectrum using a UV-Vis spectrophotometer, scanning from approximately 200 to 400 nm.
-
Fluorescence Spectroscopy: Using the same solution as for UV-Vis, excite the sample at its absorption maximum (or another appropriate wavelength) and record the emission spectrum.
Thermal Stability
While specific thermogravimetric analysis (TGA) data for the parent 2,2'-biimidazole is not widely reported, its high melting point of over 350 °C suggests significant thermal stability.[2] Studies on its derivatives, such as energetic materials, indicate that the biimidazole core is a robust scaffold, with decomposition temperatures being largely influenced by the nature of the substituents.[7]
Applications
The unique chemical properties of 2,2'-biimidazole make it a valuable compound in several fields:
-
Coordination Chemistry: As a versatile ligand, it is used to construct metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with applications in catalysis, magnetism, and gas storage.[4][5][6]
-
Materials Science: It serves as a monomer or cross-linking agent in the synthesis of polymers with interesting electronic and photophysical properties, including fluorescent sensors.[1][2]
-
Drug Development: The biimidazole scaffold is present in some biologically active molecules, and its ability to coordinate to metal ions is relevant in the study of metalloenzymes and the design of potential inhibitors.
Conclusion
2,2'-Biimidazole is a molecule with a rich and diverse chemistry. Its structural features, including prototropic tautomerism and its ability to act as a versatile chelating ligand, have made it a subject of extensive research. This guide has summarized its fundamental chemical properties, provided key experimental protocols, and visualized important chemical concepts to serve as a valuable resource for researchers in chemistry and drug development. Further exploration of its derivatives and metal complexes will undoubtedly continue to uncover novel applications and expand our understanding of this important heterocyclic compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Cobalt 2,2′-biimidazole complexes co-crystallised with di-acids — synthesis, structure and quantum chemical calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
